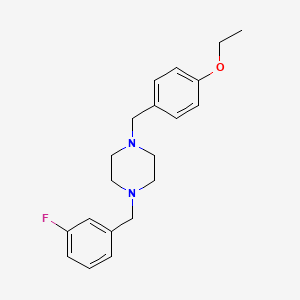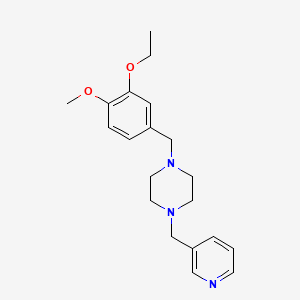
4-(Quinoxalin-2-yl)phenyl 2-(4-bromophenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate is a complex organic compound that features a quinoxaline ring, a bromophenyl group, and a quinolinecarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline Derivative: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal.
Coupling Reaction: The final step involves the coupling of the quinoxaline derivative with the bromophenyl group and the quinolinecarboxylate moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The quinoxaline and quinoline moieties are known to interact with DNA and proteins, potentially disrupting cellular processes.
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline.
Quinolinecarboxylate Derivatives: Compounds like 2-(4-chlorophenyl)-4-quinolinecarboxylate.
Uniqueness
4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate is unique due to the combination of its structural features, which confer distinct chemical and biological properties
特性
分子式 |
C30H18BrN3O2 |
|---|---|
分子量 |
532.4 g/mol |
IUPAC名 |
(4-quinoxalin-2-ylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H18BrN3O2/c31-21-13-9-19(10-14-21)28-17-24(23-5-1-2-6-25(23)33-28)30(35)36-22-15-11-20(12-16-22)29-18-32-26-7-3-4-8-27(26)34-29/h1-18H |
InChIキー |
DCJWNAKRTSJBFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10881544.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-](/img/structure/B10881552.png)
![methyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10881563.png)
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10881565.png)
![2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B10881571.png)
methanone](/img/structure/B10881573.png)
methanone](/img/structure/B10881577.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881587.png)
![1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10881593.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)
![1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881621.png)

methanone](/img/structure/B10881634.png)
